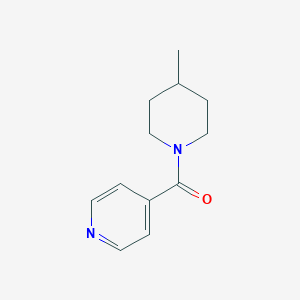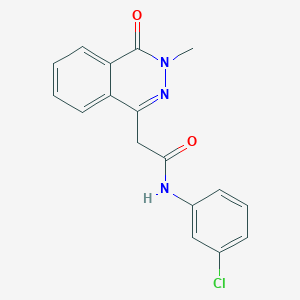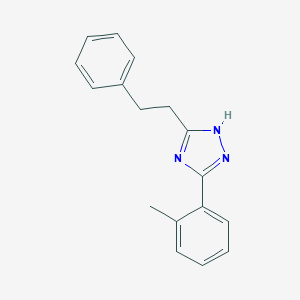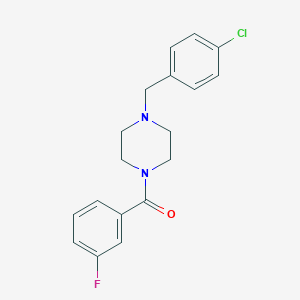
1-Isonicotinoyl-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isonicotinoyl-4-methylpiperidine, also known as INMP, is a chemical compound with various scientific research applications. It is a piperidine derivative and is commonly used as a precursor for the synthesis of various chemical compounds. INMP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
1-Isonicotinoyl-4-methylpiperidine has several scientific research applications, including its use as a precursor for the synthesis of various chemical compounds. It is also used in the synthesis of various piperidine derivatives, which have been shown to exhibit various biological activities, such as antitumor, antiviral, and anti-inflammatory activities. 1-Isonicotinoyl-4-methylpiperidine has also been used in the synthesis of various heterocyclic compounds, which have been shown to exhibit various biological activities, such as antimicrobial and antitumor activities.
Wirkmechanismus
The mechanism of action of 1-Isonicotinoyl-4-methylpiperidine is not well understood. However, it is believed to act as an inhibitor of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to exhibit antioxidant activity, which may contribute to its biological activity.
Biochemical and Physiological Effects:
1-Isonicotinoyl-4-methylpiperidine has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to exhibit antiviral activity by inhibiting the replication of various viruses, such as HIV and herpes simplex virus. 1-Isonicotinoyl-4-methylpiperidine has also been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-Isonicotinoyl-4-methylpiperidine has several advantages and limitations for lab experiments. One advantage is its ease of synthesis, which makes it readily available for use in various experiments. Another advantage is its low toxicity, which makes it suitable for use in various biological assays. However, one limitation is its limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Isonicotinoyl-4-methylpiperidine. One direction is the synthesis of various piperidine derivatives and heterocyclic compounds using 1-Isonicotinoyl-4-methylpiperidine as a precursor. Another direction is the study of the mechanism of action of 1-Isonicotinoyl-4-methylpiperidine and its derivatives. Additionally, the study of the potential use of 1-Isonicotinoyl-4-methylpiperidine and its derivatives as therapeutic agents for various diseases, such as cancer and viral infections, is an important future direction.
Synthesemethoden
1-Isonicotinoyl-4-methylpiperidine can be synthesized through various methods, including the reaction of piperidine with isonicotinic acid chloride or isonicotinic anhydride in the presence of a base. Another method involves the reaction of piperidine with isonicotinic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting product is then treated with methylamine to yield 1-Isonicotinoyl-4-methylpiperidine.
Eigenschaften
Produktname |
1-Isonicotinoyl-4-methylpiperidine |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
(4-methylpiperidin-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-10-4-8-14(9-5-10)12(15)11-2-6-13-7-3-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI-Schlüssel |
ARYGNKMFKJEEQQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=NC=C2 |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248865.png)
![4-(2-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248866.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248868.png)
![4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248870.png)
![4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248873.png)
![3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248875.png)
![3-(4-chlorophenyl)-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248876.png)
![3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248878.png)
![Methyl 2-[2-(chloromethyl)phenyl]acetate](/img/structure/B248879.png)


![3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248887.png)
![5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole](/img/structure/B248891.png)
